Ethyl 4-isothiocyanatobutanoate
Overview
Description
Ethyl 4-isothiocyanatobutanoate is a chemical compound that belongs to the class of isothiocyanate derivatives. These compounds have been studied for their potential antibacterial and genotoxic activities. Specifically, ethyl 4-isothiocyanatobutanoate has been tested for its effects on Gram-positive bacteria and has shown bactericidal properties at high concentrations. It has also been evaluated for mutagenic effects using the Ames test with Salmonella typhimurium strains TA 98 and TA 100, and no mutagenic effects were observed .
Synthesis Analysis
The synthesis of related compounds, such as ethyl (R)-4-cyano-3-hydroxybutanoate, has been extensively studied due to its importance as a chiral synthon for the side chain of atorvastatin, a cholesterol-lowering drug. Various synthetic strategies have been employed, including both chemical and enzymatic approaches. Enzymatic methods using biocatalysts like halohydrin dehalogenase, nitrilase, carbonyl reductase, and lipase have been emphasized due to their ability to produce optically active compounds . Additionally, both enantiomers of ethyl 4-cyano-3-hydroxybutanoate have been prepared using whole-cell catalysis with high enantiomeric excess and yield, demonstrating the potential for large-scale production .
Molecular Structure Analysis
While the specific molecular structure analysis of ethyl 4-isothiocyanatobutanoate is not detailed in the provided papers, the structure of isothiocyanate derivatives typically includes an isothiocyanate group (-N=C=S) attached to a carbon chain. The molecular structure is crucial for the compound's biological activity, as seen in the broad antibacterial effect of 4-hydroxybutyl isothiocyanate, a related compound .
Chemical Reactions Analysis
Isothiocyanate derivatives, including ethyl 4-isothiocyanatobutanoate, are known for their reactivity due to the presence of the isothiocyanate group. This group can react with various nucleophiles, which may contribute to the antibacterial properties observed. The chemical reactivity also plays a role in the synthesis of chiral synthons, where specific functional groups are introduced or modified to achieve the desired optical purity and chemical properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl 4-isothiocyanatobutanoate are not explicitly discussed in the provided papers. However, the properties of isothiocyanate derivatives generally include being liquid at room temperature and having a characteristic pungent odor. The solubility in water and organic solvents, boiling points, and melting points can vary depending on the specific structure of the alkyl or aryl group attached to the isothiocyanate functionality. These properties are important for the practical application and handling of these compounds in both laboratory and industrial settings .
Scientific Research Applications
Antibacterial and Genotoxic Activities
Ethyl 4-isothiocyanatobutanoate has been studied for its antibacterial and genotoxic activities. Research has shown that it possesses antibacterial properties, particularly effective against Gram-positive bacteria like Staphylococcus aureus and Escherichia coli. Notably, it produces a bactericidal effect in Gram-positive bacteria and has been found to be non-mutagenic in standard Ames test conditions (Šovčíková et al., 2008).
Antiproliferative Activity and Potential Anti-Cancer Properties
Ethyl 4-isothiocyanatobutanoate demonstrates significant antiproliferative activity. Studies on HeLa cells have indicated a dose-dependent inhibitory action, leading to decreased cell proliferation and DNA accumulation. Additionally, it has been shown to produce significant growth inhibition in transplanted sarcoma cells, suggesting its potential as an anti-cancer drug (Horáková et al., 1993).
Altered Signalling and Lysosomal Export in Cancer Cells
Further research on Ethyl 4-isothiocyanatobutanoate focuses on its effects on signaling pathways in cancer cells. It has been observed to cause alterations in mitogen-activated protein kinases and changes in several anti- and pro-apoptotic molecules in human ovarian carcinoma cells. This includes lysosomal protein LAMP-1 alterations, indicating its role in affecting cellular signaling pathways in cancer (Duraj et al., 2009).
Immunotoxicity Studies
Ethyl 4-isothiocyanatobutanoate has also been evaluated for its immunotoxicity. Studies in male Wistar rats revealed that its administration does not exhibit immunotoxic effects at certain doses. This suggests its relative safety in terms of immune system impact, particularly when considered for potential therapeutic applications (Tulinská et al., 2000).
Apoptotic Effects and DNA Damage
The compound has been shown to induce DNA strand breaks and increase apoptosis, particularly in mismatch repair-proficient and -deficient cell lines. This suggests its role in inducing cellular stress and potential use in cancer therapy (Bodo et al., 2006).
Synergy with Chemotherapeutic Agents
Ethyl 4-isothiocyanatobutanoate enhances the sensitivity of ovarian carcinoma cells to cisplatin, demonstrating its potential as an adjunct in cancer therapy. This synergistic effect correlates with its ability to stimulate apoptosis, making it a candidate for further studies in ovarian carcinoma treatment (Bodo et al., 2005).
properties
IUPAC Name |
ethyl 4-isothiocyanatobutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2S/c1-2-10-7(9)4-3-5-8-6-11/h2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAGABVVHWPYGBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCN=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10169051 | |
Record name | Ethyl 4-isothiocyanatobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10169051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-isothiocyanatobutanoate | |
CAS RN |
17126-65-7 | |
Record name | Butanoic acid, 4-isothiocyanato-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17126-65-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-isothiocyanatobutanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017126657 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 4-isothiocyanatobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10169051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 17126-65-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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